methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether
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Overview
Description
Methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrroloquinoline core, which is known for its biological activity and potential therapeutic applications.
Mechanism of Action
Target of Action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They are used in the treatment of various diseases and disorders .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Some common mechanisms include inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane function .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have antiviral activity and can inhibit the replication of viruses .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of indole derivatives can vary widely depending on the specific compound. These properties can affect the bioavailability of the compound and its ability to reach its target sites in the body .
Result of Action
The result of the compound’s action can vary depending on its specific targets and mode of action. For example, indole derivatives with antiviral activity can prevent the replication of viruses, reducing viral load and alleviating symptoms .
Action Environment
The action of indole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound and its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether typically involves multiple steps, starting from readily available starting materials One common method involves the cyclization of a suitable precursor, such as a substituted aniline, with an appropriate reagent to form the pyrroloquinoline core
For example, the synthesis might begin with the reaction of 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline with methyl iodide in the presence of a base such as potassium carbonate to form the desired ether compound. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help to optimize reaction conditions and improve yields. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the ether group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated pyrroloquinoline compounds.
Scientific Research Applications
Methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline: Lacks the ether group but shares the pyrroloquinoline core.
Methyl 4-methyl-1-phenylquinoline-6-yl ether: Similar structure but without the dihydro component.
Uniqueness
Methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether is unique due to the presence of both the ether group and the dihydro component, which can influence its chemical reactivity and biological activity. This combination of structural features may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
6-methoxy-4-methyl-1-phenyl-2,3-dihydropyrrolo[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-15-11-12-21(14-7-4-3-5-8-14)19(15)16-9-6-10-17(22-2)18(16)20-13/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFOVKOHKFZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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